molecular formula C16H10Cl2N4S B11465269 3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 117320-67-9

3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11465269
CAS No.: 117320-67-9
M. Wt: 361.2 g/mol
InChI Key: XGKRAGQAKPBCFD-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the presence of both triazole and thiadiazine rings, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature. The reaction conditions are straightforward and efficient, leading to high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The simplicity and efficiency of the reaction conditions make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

    Biological Research: The compound is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: It may be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific structural features, which combine both triazole and thiadiazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

117320-67-9

Molecular Formula

C16H10Cl2N4S

Molecular Weight

361.2 g/mol

IUPAC Name

3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H10Cl2N4S/c17-12-6-4-10(5-7-12)14-9-23-16-20-19-15(22(16)21-14)11-2-1-3-13(18)8-11/h1-8H,9H2

InChI Key

XGKRAGQAKPBCFD-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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